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Compound of Interest

Compound Name: 2-(Furan-2-yl)piperazine

Cat. No.: B054338 Get Quote

Executive Summary
2-(Furan-2-yl)piperazine is a heterocyclic molecule integrating the biologically significant furan

and piperazine scaffolds. The piperazine ring is a cornerstone in medicinal chemistry, featured

in drugs for indications ranging from antipsychotics to antihistamines, valued for its favorable

pharmacokinetic profile and ability to engage in multiple binding interactions.[1][2] The furan

ring, often acting as a bioisosteric replacement for a phenyl group, can modify steric and

electronic properties, enhancing metabolic stability and receptor binding affinity.[3] This guide

provides an in-depth analysis of the core physicochemical properties of 2-(Furan-2-
yl)piperazine, offering both established data and predictive insights grounded in chemical

principles. The intended audience—researchers, medicinal chemists, and formulation scientists

—will find this document a critical resource for anticipating the molecule's behavior in biological

and pharmaceutical contexts.

Molecular Profile and Key Identifiers
The fundamental characteristics of 2-(Furan-2-yl)piperazine are summarized below. These

identifiers are essential for sourcing, regulatory submission, and computational modeling.
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Property Value Source

IUPAC Name 2-(Furan-2-yl)piperazine -

CAS Number 111760-37-3 [4]

Molecular Formula C₈H₁₂N₂O [4]

Molecular Weight 152.19 g/mol [4]

Exact Mass 152.095 Da [4]

Chemical Structure:

Figure 1: 2D structure of 2-(Furan-2-yl)piperazine.

Core Physicochemical Properties
A molecule's physicochemical profile dictates its absorption, distribution, metabolism, and

excretion (ADME) properties, as well as its suitability for formulation. The following sections

detail the most critical parameters for 2-(Furan-2-yl)piperazine.

Table 3.1: Summary of Physicochemical Data
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Parameter Value
Significance in
Drug Development

Source

Melting Point 85-88 °C

Purity assessment,

solid-state stability,

formulation design.

[4]

Boiling Point
264.6 °C at 760

mmHg

Thermal stability,

purification process

design.

[4]

Calculated logP 1.17

Predicts lipophilicity

and membrane

permeability.

[4]

Density 1.045 g/cm³

Excipient

compatibility, dosage

form design.

[4]

Polar Surface Area

(PSA)
37.2 Å²

Influences membrane

transport and blood-

brain barrier

penetration.

[4]

Flash Point 113.8 °C
Safety parameter for

handling and storage.
[4]

Acidity and Basicity (pKa)
The two nitrogen atoms of the piperazine ring confer basic properties to the molecule, which

are critical for its solubility, receptor interaction, and absorption. While direct experimental pKa

values for 2-(Furan-2-yl)piperazine are not readily available in the literature, we can derive

authoritative estimates from the parent piperazine molecule and apply principles of physical

organic chemistry.

The parent piperazine has two distinct pKa values for its conjugate acids: pKa₁ ≈ 5.35 and

pKa₂ ≈ 9.73.[5][6]
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Expert Insight & Causality: The furan ring is an aromatic system with a heteroatom (oxygen)

that exerts a net electron-withdrawing inductive effect. This effect will decrease the electron

density on the adjacent nitrogen atom (N-1) of the piperazine ring, making it less basic.

Consequently, the pKa associated with this nitrogen (pKa₂) is expected to be lower than the

9.73 value of unsubstituted piperazine. The distal nitrogen (N-4) is less affected, so its

corresponding pKa (pKa₁) will be closer to, but likely still slightly lower than, the 5.35 value of

piperazine. These pKa values dictate the molecule's ionization state across the physiological

pH range, profoundly impacting its journey from administration to target site.

node_style protonated_node neutral_node Diprotonated
(Cationic, +2)

   pH < pKa₁
(e.g., Stomach pH ~1-3)

Monoprotonated
(Cationic, +1)

   pKa₁ < pH < pKa₂
(e.g., Intestine pH ~6-7.4)

Neutral Species
(Uncharged)

Click to download full resolution via product page

Caption: Predicted ionization states of 2-(Furan-2-yl)piperazine across different pH ranges.

Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic

system of octanol and water, serving as a key indicator of its lipophilicity. A calculated logP

value for 2-(Furan-2-yl)piperazine is 1.17.[4]

Expert Insight & Causality: This moderately positive logP value is a favorable characteristic

in drug design. It suggests a balanced nature, avoiding the extremes of high lipophilicity

(which can lead to poor aqueous solubility and high metabolic turnover) and high

hydrophilicity (which can impede membrane permeation). This balance is essential for oral

bioavailability, allowing the molecule to dissolve in the aqueous environment of the

gastrointestinal tract while still being able to passively diffuse across the lipid bilayers of

intestinal cells.
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Spectroscopic Characterization Profile
Structural confirmation and purity assessment rely on a combination of spectroscopic

techniques. Below are the predicted spectral characteristics for 2-(Furan-2-yl)piperazine,

based on the known properties of its constituent functional groups.

¹H-NMR Spectroscopy:

Furan Protons: Three distinct signals are expected in the aromatic region (~6.0-7.5 ppm).

The proton at C5 (adjacent to oxygen) will be the most downfield, followed by the proton at

C3, and finally the proton at C4. Each will exhibit characteristic coupling (splitting) with its

neighbors.

Piperazine Protons: The eight protons on the piperazine ring will appear in the aliphatic

region (~2.5-4.0 ppm). The substitution creates a chiral center, rendering the adjacent

methylene protons diastereotopic, which will likely result in complex, overlapping

multiplets.

N-H Protons: One or two broad signals (depending on the solvent and concentration)

corresponding to the amine protons will be present. These signals are typically

exchangeable with D₂O.

¹³C-NMR Spectroscopy:

Furan Carbons: Four signals are expected in the range of ~105-155 ppm. The carbon

attached to the piperazine ring (C2) and the carbon adjacent to the oxygen (C5) will be the

most downfield.

Piperazine Carbons: Signals for the four piperazine carbons will appear in the aliphatic

region, typically between ~40-60 ppm.

Infrared (IR) Spectroscopy:

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding

to the secondary amine N-H stretch.

C-H Stretch (Aliphatic): Multiple bands between 2800-3000 cm⁻¹.
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C-H Stretch (Aromatic): Weaker bands above 3000 cm⁻¹.

C=C Stretch (Furan): Absorptions around 1500-1600 cm⁻¹.

C-O-C Stretch (Furan): A strong, characteristic band for the furan ether linkage, typically

around 1050-1250 cm⁻¹.

Mass Spectrometry (MS):

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) spectrum will

show a prominent molecular ion peak at m/z 152.

Fragmentation: Common fragmentation pathways would involve the cleavage of the

piperazine ring or the loss of the furan moiety, leading to characteristic daughter ions.

Standardized Experimental Methodologies
To ensure data integrity and reproducibility, the following gold-standard protocols are

recommended for the experimental determination of key physicochemical properties. These

protocols are designed as self-validating systems.

Protocol: Determination of pKa by Potentiometric
Titration
This method measures the change in pH of a solution of the compound upon the incremental

addition of a standardized acid or base.

Workflow Diagram:

Preparation Titration Analysis

1. Prepare 0.01 M solution
of 2-(Furan-2-yl)piperazine

in 0.15 M KCl.

2. Calibrate pH meter with
standard buffers (pH 4, 7, 10).

3. Standardize titrant
(e.g., 0.1 M HCl).

4. Titrate sample with HCl,
recording pH after each addition.

5. Continue until two clear
equivalence points are passed. 6. Plot pH vs. Volume of Titrant. 7. Determine equivalence points

from 1st derivative plot. 8. pKa = pH at half-equivalence point.

Click to download full resolution via product page
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Caption: Experimental workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

Preparation: Accurately weigh and dissolve 2-(Furan-2-yl)piperazine in a solution of

constant ionic strength (e.g., 0.15 M KCl) to a final concentration of ~0.01 M.

Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g.,

pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

Titration: Place the sample solution in a jacketed beaker to maintain constant temperature.

Insert the calibrated pH electrode. Add standardized strong acid (e.g., 0.1 M HCl) in small,

precise increments, allowing the pH reading to stabilize after each addition.

Data Analysis: Plot the pH reading versus the volume of titrant added. The pKa values are

determined from the pH at the half-equivalence points. The equivalence points are most

accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

Protocol: Determination of logP by Shake-Flask Method
This is the traditional and most reliable method for measuring the octanol-water partition

coefficient.

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing

and allowing the phases to separate for at least 24 hours.

Sample Preparation: Prepare a stock solution of 2-(Furan-2-yl)piperazine in the aqueous

phase. The concentration should be chosen to be within the linear range of the analytical

method.

Partitioning: In a glass vessel, combine equal volumes of the octanol and the aqueous

sample solution. Shake vigorously at a constant temperature for a sufficient time to reach

equilibrium (e.g., 1-2 hours).

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the

concentration of the analyte using a validated analytical method, such as UV-Vis
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spectroscopy or HPLC.

Calculation: The logP is calculated using the formula: logP = log₁₀([Analyte]octanol /

[Analyte]aqueous), where [Analyte]octanol is determined by mass balance: ([Analyte]initial -

[Analyte]aqueous).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

